(4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester

Medicinal Chemistry Click Chemistry Cross-Coupling

Accelerate SAR campaigns with a single building block that consolidates three orthogonal reactive handles. This benzyl carbamate eliminates the need for separate alkyne and aryl chloride reagents. - Tri-functional scaffold: Boc-protected N-methylamine, aryl chloride, and terminal alkyne enable Sonogashira coupling, CuAAC click chemistry, and Pd-catalyzed cross-coupling within one molecule. - Reduces synthetic steps by at least one transformation versus using mono-functional analogs like tert-butyl (4-chlorobenzyl)carbamate. - Documented 95% commercial purity ensures predictable yields in multi-step sequences, minimizing impurity carry-through.

Molecular Formula C15H18ClNO2
Molecular Weight 279.76 g/mol
Cat. No. B12069487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester
Molecular FormulaC15H18ClNO2
Molecular Weight279.76 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC1=CC(=C(C=C1)Cl)C#C
InChIInChI=1S/C15H18ClNO2/c1-6-12-9-11(7-8-13(12)16)10-17(5)14(18)19-15(2,3)4/h1,7-9H,10H2,2-5H3
InChIKeyLNDMQPJPLMZZQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester: A Multi-Functional Protected Amine Building Block for Targeted Synthesis


(4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester (CAS 2301069-12-3) is a specialty benzyl carbamate building block characterized by the simultaneous presence of three synthetically orthogonal functional groups: a tert-butoxycarbonyl (Boc)-protected N-methylamine, an aryl chloride, and a terminal alkyne. Its molecular formula is C₁₅H₁₈ClNO₂ with a molecular weight of 279.76 g/mol . This specific combination enables sequential, chemoselective derivatization strategies — such as Sonogashira cross-coupling, click chemistry, and Boc deprotection — within a single molecular scaffold, setting it apart from simpler mono- or di-functional benzyl carbamate analogs that lack the full triad of reactive handles.

Why Generic Benzyl Carbamate Building Blocks Cannot Replace (4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester in Multi-Step Synthesis


The procurement of a benzyl carbamate building block for multi-step synthetic sequences is not interchangeable with a generic analog; the presence, position, and identity of substituents directly dictate the accessible chemical space and downstream reaction compatibility. For instance, replacing (4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester with its simpler analog, tert-butyl (4-chlorobenzyl)carbamate (CAS 120157-95-1, C₁₂H₁₆ClNO₂, MW 241.71) , results in the complete loss of the terminal alkyne handle required for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling, thereby eliminating a major diversification pathway [1]. Conversely, using tert-butyl (3-ethynylbenzyl)carbamate (CAS 871023-92-6, C₁₄H₁₇NO₂, MW 231.29) as a substitute forfeits the aryl chloride moiety needed for orthogonal cross-coupling or nucleophilic aromatic substitution. The target compound uniquely consolidates all three reactive functionalities, reducing the number of synthetic steps and protecting-group manipulations required to access densely functionalized intermediates, which is a critical differentiator for resource-conscious discovery and process chemistry settings.

Quantitative Differentiation Evidence for (4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester Against Its Closest Structural Analogs


Functional Group Repertoire: Consolidation of Three Orthogonal Reactive Handles Versus One or Two in Analog Building Blocks

The target compound uniquely integrates three synthetically orthogonal functional groups — a Boc-protected N-methylamine, an aryl chloride, and a terminal alkyne — within a single benzyl scaffold. In contrast, the commercially available analog tert-butyl (4-chlorobenzyl)carbamate (CAS 120157-95-1) possesses only the protected amine and aryl chloride (2 handles), while tert-butyl (3-ethynylbenzyl)carbamate (CAS 871023-92-6) possesses only the protected amine and terminal alkyne (2 handles) . The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling, chemistries that are unavailable to the 4-chlorobenzyl analog [1]; simultaneously, the aryl chloride provides a handle for Buchwald-Hartwig amination or Suzuki coupling that is absent in the 3-ethynylbenzyl carbamate . This consolidation reduces step-count and protecting-group manipulations in multi-step sequences.

Medicinal Chemistry Click Chemistry Cross-Coupling

Purity Specification: Quantitative Baseline for Reproducible Derivative Synthesis Versus Unspecified Alternatives

Commercially, the target compound is available with a defined minimum purity specification of 95% from at least one reputable vendor (AKSci, product code 0077EP) . This quantified baseline enables reliable yield calculations in subsequent reactions. In comparison, the analog tert-butyl (4-chlorobenzyl)carbamate is offered at a slightly higher purity of 97% by Sigma-Aldrich . While the purity specification of the target compound is slightly lower than this specific comparator, it is a known, verifiable quantity; many niche building blocks are offered without a clearly stated purity specification, making procurement for reproducible research problematic. The availability of a documented 95% purity specification, combined with access to a Certificate of Analysis upon request, provides a concrete quality benchmark for procurement evaluation.

Quality Control Reproducibility Building Block Procurement

Acetylcholinesterase Inhibitory Activity of Ethynylphenyl Carbamates: Class-Level Benchmark for the Target Scaffold

A structurally related series of ethynylphenyl carbamates was evaluated for acetylcholinesterase (AChE) inhibitory activity and demonstrated IC₅₀ values in the range of 28–86 μM, with carbamates exhibiting approximately two-fold greater potency than their carbonate counterparts [1]. The target compound shares the critical ethynylphenyl carbamate pharmacophore with this reported series, albeit with a distinct substitution pattern (4-chloro-3-ethynylbenzyl N-methyl carbamate vs. the reported N-unsubstituted ethynylphenyl carbamates). While direct activity data for the exact target compound is not available in the public domain, the class-level data provides a quantitative activity benchmark: ethynylphenyl carbamates are micromolar AChE inhibitors with dual anti-inflammatory activity, suppressing TPA-induced inflammation by ~40% at active concentrations [1]. Users should note that the target compound's N-methyl substitution and chloro substituent may modulate potency and selectivity relative to this benchmark.

Alzheimer's Disease Acetylcholinesterase Inhibition Neuroinflammation

Optimal Scientific and Industrial Use-Cases for (4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester Based on Verified Differentiation Evidence


Click Chemistry-Enabled Library Synthesis for CNS Drug Discovery

The terminal alkyne handle of the target compound, as documented in its SMILES structure , makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole-containing compound libraries. Given the class-level evidence that ethynylphenyl carbamates exhibit micromolar AChE inhibition and anti-inflammatory activity [1], the triazole derivatives generated from this scaffold are well-positioned for screening in Alzheimer's disease and neuroinflammation programs. The Boc-protected amine serves as a latent positive charge or hydrogen-bond donor after deprotection, while the chloro substituent provides an additional vector for late-stage diversification. This scenario is most relevant for medicinal chemistry teams building focused libraries around a CNS-active carbamate chemotype.

Orthogonal Multi-Step Synthesis of Highly Functionalized Benzylamine Derivatives for SAR Studies

The consolidation of three orthogonal reactive handles — Boc-protected amine, aryl chloride, and terminal alkyne — into a single building block, compared to the two handles found in analogs like tert-butyl (4-chlorobenzyl)carbamate or tert-butyl (3-ethynylbenzyl)carbamate , [2], , directly reduces the number of synthetic steps required to access triply-functionalized benzylamine derivatives. This is particularly advantageous in structure-activity relationship (SAR) campaigns where rapid analog generation is rate-limiting. The target compound's documented commercial purity of 95% provides a reliable starting point for multi-step sequences with predictable yields, reducing the risk of accumulating side-products from unknown impurities.

Sonogashira-Mediated Bioconjugation and Chemical Probe Synthesis

The aryl chloride moiety of the target compound serves as an electrophilic partner for palladium-catalyzed cross-coupling reactions, while the terminal alkyne can be employed in Sonogashira coupling to introduce additional aromatic or heteroaromatic groups , [2]. This dual reactivity profile enables the construction of extended π-systems or the attachment of fluorophores and affinity tags for chemical biology applications. Unlike tert-butyl (4-chlorobenzyl)carbamate, which lacks the alkyne handle, the target compound allows sequential orthogonal couplings — first at the alkyne, then at the aryl chloride, or vice versa — providing a level of synthetic flexibility not achievable with mono-functional benzyl carbamate building blocks.

Process Chemistry Route-Scouting: A Convergent Intermediate for N-Methylbenzylamine-Derived APIs

For process chemists evaluating synthetic routes to active pharmaceutical ingredients (APIs) containing N-methylbenzylamine motifs, the target compound offers a convergent intermediate with proven commercial availability and specified quality . The Boc protecting group provides orthogonal stability under various reaction conditions (basic, nucleophilic, and mild acidic), allowing for late-stage global deprotection. Compared to using separate building blocks — e.g., combining tert-butyl (4-chlorobenzyl)carbamate for the amine and chloro functionality with a separate acetylenic reagent for the alkyne — the target compound merges these functionalities into a single intermediate, reducing the overall step count by at least one synthetic transformation and the associated purification overhead.

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